![molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4](/img/structure/B91742.png)
2,6-Dimethylimidazo[1,2-b]pyridazine
概述
描述
2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,6-Dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学研究应用
Neuropharmacology
Recent studies have identified derivatives of 2,6-Dimethylimidazo[1,2-b]pyridazine as potential inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in neurodegenerative diseases. One notable compound, phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), has been shown to inhibit the release of astrocyte-derived extracellular vesicles (ADEVs) both in vitro and in vivo. This inhibition is significant because it may mitigate inflammatory responses associated with brain injuries and neurodegeneration .
Compound | Mechanism | Application |
---|---|---|
PDDC | nSMase2 Inhibition | Neurodegenerative Diseases |
CRF1 Antagonists | CRF1 Receptor Antagonism | Psychiatric Disorders |
Psychiatric Disorders
Compounds based on the imidazo[1,2-b]pyridazine scaffold have been explored as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. These compounds have potential therapeutic effects for conditions such as depression, anxiety disorders, and stress-related disorders by modulating the body's stress response system. For instance, antagonizing CRF1 receptors can alleviate symptoms associated with hypersecretion of corticotropin-releasing factor (CRF), which is often elevated in psychiatric conditions .
Infectious Disease Research
The imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial properties. Research has indicated that certain analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies highlight how modifications to the imidazo[1,2-b]pyridazine core can enhance antibacterial efficacy against Mycobacterium tuberculosis .
Activity Type | Target Pathogen | Efficacy |
---|---|---|
Antibacterial | Mycobacterium tuberculosis | MIC 80: 0.03 to 5.0 μM |
Synthesis and Functionalization
The synthesis of this compound and its derivatives involves various organometallic-catalyzed reactions. Recent advancements have focused on optimizing these synthesis pathways to improve yields and functionalization options for diverse applications in drug development .
Case Studies
Case Study 1: PDDC in Neurodegeneration
In a model of inflammatory brain injury, PDDC demonstrated a dose-dependent inhibition of ADEV release, suggesting its potential utility in treating neurodegenerative conditions like Alzheimer's disease. The study provides evidence that targeting nSMase2 with PDDC can influence neuroinflammatory processes significantly .
Case Study 2: CRF Antagonism
Clinical trials exploring CRF1 antagonists derived from imidazo[1,2-b]pyridazine compounds have shown promise in reducing anxiety and depressive symptoms. These findings support the hypothesis that modulating CRF pathways can lead to effective treatments for anxiety-related disorders .
作用机制
The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound.
相似化合物的比较
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different substitution patterns.
Imidazo[1,2-c]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring, exhibiting distinct pharmacological properties.
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in various medicinal chemistry applications.
Uniqueness: 2,6-Dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 6 enhances its stability and modulates its reactivity, making it a valuable scaffold in drug discovery and development.
生物活性
2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure, which includes nitrogen atoms and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 2 and 6. This configuration enhances the compound's stability and reactivity, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it can inhibit kinase enzymes by blocking the ATP-binding site, which prevents the phosphorylation of target proteins .
- Receptor Modulation : It acts as a modulator for several receptors, particularly the corticotropin-releasing factor (CRF) receptor. A derivative of this compound has been identified as a potent CRF receptor antagonist with significant implications for treating alcohol dependence .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been explored for their efficacy against various bacterial strains and viruses. For example, studies have demonstrated that certain modifications to the structure can enhance its antibacterial activity against human pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential. For instance, derivatives have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have indicated that certain derivatives can significantly reduce the viability of cancer cells while sparing normal cells .
Neuroprotective Effects
Recent studies have focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease (AD). A specific derivative has been identified as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a crucial role in exosome release and cellular communication. This inhibition has shown promise in reducing cognitive impairment in animal models .
Study on Alcohol Dependence
A notable study investigated the efficacy of a specific derivative of this compound (MTIP) as a CRF receptor antagonist. In preclinical models of alcoholism, MTIP demonstrated significant efficacy by reducing alcohol-seeking behavior in rats. The compound exhibited high oral bioavailability and brain penetration, making it a candidate for further clinical development .
Anticancer Activity Assessment
In another study focusing on its anticancer properties, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had low IC50 values (indicative of high potency), suggesting their potential as lead compounds in cancer therapy .
Data Summary
Activity | Mechanism | Notable Findings |
---|---|---|
Antimicrobial | Enzyme inhibition | Effective against multiple bacterial strains |
Anticancer | Induction of apoptosis | Low IC50 values in cancer cell lines |
Neuroprotective | nSMase2 inhibition | Improved cognitive function in AD models |
Alcohol Dependence | CRF receptor antagonism | Reduced alcohol-seeking behavior in preclinical studies |
属性
IUPAC Name |
2,6-dimethylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMFQBIVFYWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618399 | |
Record name | 2,6-Dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-39-4 | |
Record name | 2,6-Dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。